An isotope labelled metabolite of Progesterone. Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species. Progesterone is also a crucial metabolic intermediate in the production of other endogenous steroids, including the sex hormones and the corticosteroids, and plays an important role in brain function as a neurosteroid.
17α-Hydroxy Progesterone-d8
CAS No.: 850023-80-2
Cat. No.: VC0196687
Molecular Formula: C21H30O3
Molecular Weight: 338.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 850023-80-2 |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D |
Standard InChI Key | DBPWSSGDRRHUNT-LDLLURODSA-N |
Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C |
Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Appearance | White to Off-White Solid |
Melting Point | 216-218°C |
Chemical Identity and Structure
Nomenclature and Identification
17α-Hydroxy Progesterone-d8 is identified by its CAS number 850023-80-2 and is known by several synonyms in scientific literature and commercial catalogs. These include 4-Pregnen-17α-ol-3,20-dione-d8, 17α-Hydroxyprogesterone-D8 (2,2,4,6,6,21,21,21-D8), and [2H8]-17α-Hydroxyprogesterone . The compound is classified under the CBNumber CB72559158 in some chemical databases . This deuterated compound maintains the same carbon skeleton and functional groups as the non-deuterated 17α-hydroxyprogesterone while incorporating heavy hydrogen atoms at strategic positions.
Molecular Composition
The molecular formula of 17α-Hydroxy Progesterone-d8 is typically represented as C21H22D8O3, explicitly identifying the eight deuterium atoms . Some chemical databases may alternatively list it as C21H30O3, where the deuterium atoms are implicitly included in the hydrogen count . The exact mono-isotopic mass of the compound is 338.2692 Da, reflecting the additional mass contributed by the eight deuterium atoms compared to the non-deuterated version . The molecular weight is approximately 330.46-330.47 g/mol .
Structural Features
The compound maintains the four-ring steroid backbone characteristic of progesterone derivatives, with specific modifications including:
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A hydroxyl group at the 17α position
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A ketone group at the 3-position
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A ketone group at the 20-position
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Eight deuterium atoms at positions 2,2,4,6,6,21,21,21
The strategic placement of deuterium atoms ensures minimal isotope effects on chemical behavior while providing a distinct mass signature for analytical detection. This deuteration pattern is specifically designed to avoid positions that might undergo metabolic or chemical exchange during sample preparation or analysis.
Physical Properties
Appearance and Stability
17α-Hydroxy Progesterone-d8 exists as a solid at room temperature with a color ranging from white to off-white . Like many steroid compounds, it requires specific storage conditions to maintain stability. The recommended storage temperature is -20°C to prevent degradation over time . This low-temperature storage requirement highlights the potential for chemical or structural changes that may occur at ambient temperatures.
Physicochemical Parameters
Several physicochemical parameters have been determined for 17α-Hydroxy Progesterone-d8:
These values provide insight into the compound's potential for membrane permeability and lipophilicity, which are relevant in understanding its behavior in biological systems and during analytical procedures.
Analytical Applications
Internal Standard in Mass Spectrometry
The primary application of 17α-Hydroxy Progesterone-d8 is as an internal standard for the quantitative analysis of 17α-hydroxyprogesterone using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a deuterated analog, it possesses nearly identical chemical properties to the analyte of interest while having a different mass, making it ideal for minimizing matrix effects and improving quantitation accuracy.
Table 1: Key Mass Spectrometry Parameters for 17α-Hydroxy Progesterone-d8
Parameter | Value | Notes |
---|---|---|
Precursor Ion (m/z) | 339.25 | Used in quantitative analysis |
Product Ion (m/z) | 113.22 | Fragment used for detection |
Collision Energy | 28 | Optimized for fragmentation |
RF Lens | 160 | Tuned for maximum sensitivity |
The deuterated internal standard compensates for variations in sample preparation, injection volume, ionization efficiency, and matrix effects, allowing for more accurate quantification of the target compound .
Clinical Diagnostic Applications
17α-Hydroxy Progesterone-d8 serves as a valuable internal standard in clinical diagnostic assays, particularly in:
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Newborn screening for congenital adrenal hyperplasia (CAH)
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Endocrinological assessments of steroid hormone metabolism
The compound is typically formulated at a concentration of 100 μg/mL in methanol for use as an analytical standard . This standardized formulation ensures consistency in analytical measurements across different laboratories and testing platforms.
Analytical Methodology
Sample Preparation Techniques
For clinical samples such as blood serum, effective extraction of steroid hormones is crucial for accurate analysis. A common sample preparation technique for 17α-hydroxyprogesterone analysis using 17α-Hydroxy Progesterone-d8 as internal standard involves:
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Addition of the internal standard to serum samples (typically 200 μL)
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Liquid-liquid extraction using methyl t-butyl ether (MTBE)
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Evaporation of the organic phase under nitrogen
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Reconstitution in a water/methanol mixture prior to LC-MS/MS analysis
This process effectively isolates both the analyte and internal standard from the biological matrix, minimizing potential interferences and matrix effects.
LC-MS/MS Analysis
The chromatographic separation typically employs reversed-phase chromatography with gradient elution using water and methanol mobile phases. The column selection often focuses on solid-core silica particles with alkyl-bonded phases that provide efficient separation of steroid compounds .
Table 2: Typical LC-MS/MS Parameters for 17α-Hydroxy Progesterone-d8 Analysis
Parameter | Specification | Purpose |
---|---|---|
Column | Solid-core C18, 2.6 μm, 50 × 2.1 mm | Efficient separation |
Column Temperature | 50°C | Improved peak shape |
Mobile Phases | Water and methanol gradient | Optimal elution |
Ionization Source | APCI (Atmospheric Pressure Chemical Ionization) | Effective for steroids |
Detection Mode | Selected Reaction Monitoring (SRM) | High specificity |
Analytical Range | 10-1000 ng/dL | Covers clinical range |
This analytical approach provides high sensitivity, specificity, and reproducibility, with inter- and intra-batch reproducibility typically less than 6% CV (coefficient of variation) .
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